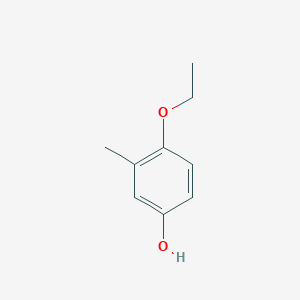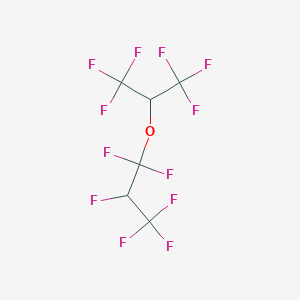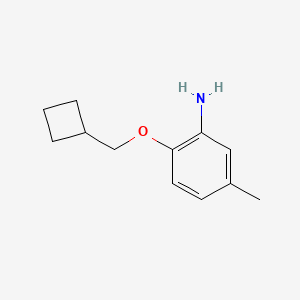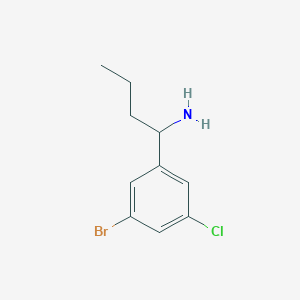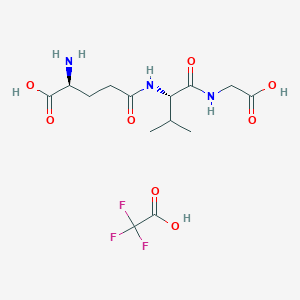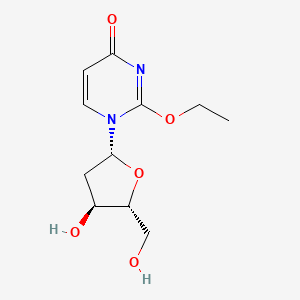
Cholesta-5,8(14)-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is structurally similar to cholesterol and serves as an intermediate in the metabolic pathway leading to the formation of cholesterol, a vital component of cell membranes and a precursor to various hormones and bile acids.
Méthodes De Préparation
Cholesta-5,8(14)-dien-3-ol can be synthesized through a two-step process starting from 3β-acetoxycholesta-5,7-diene. The first step involves the reaction of 3β-acetoxycholesta-5,7-diene with diethyl azodicarboxylate to form 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene and 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)cholesta-5,8(14)-diene. The second step involves the reduction of the former compound with lithium in ethylamine to yield this compound .
Analyse Des Réactions Chimiques
Cholesta-5,8(14)-dien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form cholesta-5,8-dien-3-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form cholesta-5,8-dien-3-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form various substituted derivatives.
The major products formed from these reactions include cholesta-5,8-dien-3-one, cholesta-5,8-dien-3-ol, and various substituted derivatives .
Applications De Recherche Scientifique
Cholesta-5,8(14)-dien-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of cholesterol and other sterols. It is also used in the study of sterol biosynthesis and metabolism.
Biology: this compound is used to study the role of sterols in cell membrane structure and function. It is also used in research on sterol regulatory element-binding proteins (SREBPs) and their role in cholesterol homeostasis.
Medicine: The compound is used in the study of Smith-Lemli-Opitz syndrome, a genetic disorder characterized by a deficiency in cholesterol biosynthesis. It is also used in the development of cholesterol-lowering drugs.
Industry: this compound is used in the production of various sterol-based products, including pharmaceuticals, cosmetics, and dietary supplements.
Mécanisme D'action
Cholesta-5,8(14)-dien-3-ol exerts its effects by serving as an intermediate in the biosynthesis of cholesterol. It is converted to cholesterol through a series of enzymatic reactions involving the reduction of double bonds and the removal of methyl groups. The molecular targets and pathways involved in this process include sterol regulatory element-binding proteins (SREBPs), liver X receptors (LXRs), and the C4-demethylase complex .
Comparaison Avec Des Composés Similaires
Cholesta-5,8(14)-dien-3-ol is similar to other sterols such as cholesta-5,7-dien-3-ol (7-dehydrocholesterol) and cholesta-5,7,9(11)-trien-3-ol (9,11-dehydroprovitamin D3). it is unique in its structure and function:
Cholesta-5,7-dien-3-ol: This compound is a precursor to both this compound and cholesterol. It differs from this compound by the presence of a double bond at the C7 position.
Cholesta-5,7,9(11)-trien-3-ol: This compound is used as a fluorescent probe to track the presence and migration of cholesterol in vivo.
This compound’s unique structure and role as an intermediate in cholesterol biosynthesis make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


